Cyclobutyl(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
cyclobutyl(piperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(9-5-4-6-9)11-7-2-1-3-8-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKKKXWEJSZUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclobutane carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM). The resulting cyclobutyl carbonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts. The reaction typically proceeds at room temperature for 6–12 hours, yielding Cyclobutyl(piperidin-1-yl)methanone after aqueous workup and purification via silica gel chromatography.
Example Protocol:
-
Cyclobutane carboxylic acid (1.0 equiv) is dissolved in DCM under argon.
-
Oxalyl chloride (1.2 equiv) is added dropwise at 0°C, followed by catalytic DMF.
-
The mixture is stirred at room temperature for 2 hours, then concentrated to obtain the acyl chloride.
-
Piperidine (1.1 equiv) and TEA (2.0 equiv) are added to the acyl chloride in DCM.
-
After 12 hours, the reaction is quenched with water, extracted with DCM, and purified to yield the product.
Weinreb Amide-Mediated Ketone Synthesis
The Weinreb–Nahm ketone synthesis offers a controlled method to avoid over-addition of organometallic reagents. This route involves converting cyclobutane carboxylic acid into a Weinreb amide intermediate before coupling with piperidine-derived nucleophiles.
Synthesis of Cyclobutyl Weinreb Amide
Cyclobutane carboxylic acid is treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) to form the Weinreb amide.
Example Protocol:
Grignard Reaction with Piperidine
The Weinreb amide is reacted with a piperidine-derived Grignard reagent (e.g., piperidinylmagnesium bromide) in tetrahydrofuran (THF) at −78°C. This step selectively forms the ketone without further nucleophilic attack.
Key Advantages:
-
High chemoselectivity avoids byproducts.
-
Compatible with sensitive functional groups on the piperidine ring.
Coupling Reagent-Assisted Acylation
Modern peptide coupling reagents such as HATU enable direct acylation of piperidine with cyclobutane carboxylic acid under mild conditions.
Protocol Using HATU
-
Cyclobutane carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (3.0 equiv) are dissolved in DCM.
-
Piperidine (1.1 equiv) is added, and the reaction is stirred at room temperature for 2 hours.
-
Purification via flash chromatography yields this compound with >80% purity.
Comparison with EDCI/HOBt:
-
HATU offers faster reaction kinetics and higher yields compared to ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Alternative Alkylation Strategies
Friedel-Crafts Acylation Adaptations
While classical Friedel-Crafts acylation is unsuitable for non-aromatic cyclobutane, modified conditions using Lewis acids like AlCl₃ in 1,2-dichloroethane at 90°C have been explored for aliphatic systems. However, this method is less efficient (<30% yield) due to the instability of aliphatic acyl intermediates.
Transfer Hydrogenation Approaches
Patent literature describes transfer hydrogenation with formaldehyde and palladium catalysts to alkylate piperidine derivatives. Adapting this for cyclobutyl methanone synthesis remains theoretical but could involve reductive amination of cyclobutyl ketones with piperidine.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, TEA, DCM | 60–75 | Simple, scalable | Moisture-sensitive intermediates |
| Weinreb Amide | HATU, Grignard reagent, THF | 70–85 | High selectivity | Multi-step synthesis |
| HATU Coupling | HATU, DIPEA, DCM | 80–90 | Mild conditions, fast | Cost of coupling reagents |
| Friedel-Crafts | AlCl₃, 1,2-dichloroethane | <30 | No pre-activation required | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or cyclobutyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Cyclobutyl(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as malaria and bacterial infections.
Industry: this compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclobutyl(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial growth or metabolic pathways.
Pathways Involved: By binding to these targets, this compound can inhibit or modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs of Cyclobutyl(piperidin-1-yl)methanone, highlighting differences in substituents, molecular weight, and functional groups:
Analysis of Structural and Functional Differences
Core Heterocycle Modifications: Piperidine vs. The hydrochloride salt form further enhances water solubility . Pyrrolopyridine Integration: The 5-chloro-pyrrolopyridine substituent in (5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-methanone introduces aromaticity and electronegativity, likely altering binding affinity in biological systems .
Substituent Effects: Aromatic vs.
Molecular Weight and Solubility: Smaller analogs (e.g., this compound, MW 153.22) are expected to exhibit higher membrane permeability compared to bulkier derivatives like (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone (MW 361.48). Salt forms (e.g., hydrochloride in ) generally improve aqueous solubility, critical for formulation in drug development.
Q & A
Q. What are the key considerations for optimizing the synthesis of Cyclobutyl(piperidin-1-yl)methanone?
To optimize synthesis, focus on reaction conditions such as temperature, solvent choice, and catalyst selection. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance yield and purity . Key parameters include:
- Temperature : Maintaining 80–100°C for efficient coupling.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reagent solubility.
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for C–C bond formation.
Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product.
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the cyclobutyl and piperidinyl moieties by identifying characteristic peaks (e.g., cyclobutyl CH₂ protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and ring puckering effects, utilizing programs like SHELXL for refinement .
Q. How can researchers assess the biological activity of this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) to identify targets .
- Cell-based studies : Evaluate cytotoxicity or modulation of cellular pathways (e.g., apoptosis) using cancer cell lines.
- ADME profiling : Assess solubility, metabolic stability, and permeability via HPLC or Caco-2 models .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
The ketone group acts as an electrophilic center, enabling nucleophilic attack by amines or thiols. Steric hindrance from the cyclobutyl group may slow reactivity, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) . Computational studies (DFT) can model transition states to predict regioselectivity .
Q. How can conformational analysis of the piperidine ring impact the compound’s bioactivity?
The piperidine ring’s puckering (e.g., chair vs. boat conformations) influences binding to biological targets. Use Cremer-Pople coordinates to quantify puckering amplitude (q) and phase angle (φ) from crystallographic data . For example, a flattened chair conformation may enhance receptor affinity by aligning hydrophobic substituents .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple concentrations to confirm potency (IC₅₀/EC₅₀).
- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., cyclobutyl vs. phenyl substituents) .
- Target specificity profiling : Use kinome-wide screens or proteomics to rule off-target effects .
Q. What computational methods predict the metabolic pathways of this compound?
- Docking simulations : Identify cytochrome P450 (CYP) binding sites to predict oxidation sites.
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) with metabolic half-life .
- MD simulations : Track solvent accessibility of the ketone group to estimate hydrolysis rates .
Q. What strategies improve regioselectivity in derivatizing this compound?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer reactions to the cyclobutyl moiety.
- Metal coordination : Use Pd or Cu catalysts to selectively functionalize aromatic or aliphatic positions .
- pH control : Acidic conditions favor ketone protonation, enhancing electrophilicity for nucleophilic additions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
